molecular formula C21H24N2O4S B2655663 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzenesulfonamide CAS No. 955714-74-6

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzenesulfonamide

Cat. No. B2655663
CAS RN: 955714-74-6
M. Wt: 400.49
InChI Key: OQCYPLFCRALIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzenesulfonamide” is a complex organic compound. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a benzenesulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropanecarbonyl group would introduce strain into the molecule, potentially making it more reactive. The tetrahydroisoquinoline group is a type of heterocyclic compound, which are often bioactive . The benzenesulfonamide group is a common motif in pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group and the sulfonamide group could potentially make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Catalysis

Research has demonstrated the use of related compounds in the rhodium-catalyzed cyanation of chelation-assisted C-H bonds, showcasing their role in the synthesis of benzonitrile derivatives and the formal synthesis of alkaloids like menisporphine (Manthena Chaitanya et al., 2013). Another study outlined the application of cyclocarbonylative Sonogashira reactions for synthesizing N-containing heterocycles, indicating the versatility of sulfonamide derivatives in organic synthesis (L. Aronica et al., 2016).

Biological Activity and Drug Design

Exploratory structural properties of potent human carbonic anhydrase inhibitors bearing similar moieties have been studied, revealing their potential in designing new isoform-selective inhibitors for therapeutic applications (M. R. Buemi et al., 2019). Furthermore, the synthesis and characterization of quinazoline derivatives have shown promise as diuretic and antihypertensive agents, highlighting the medicinal chemistry applications of sulfonamide derivatives (M. Rahman et al., 2014).

Material Science and Phase Equilibria

Isoquinolinium ionic liquids, related to the chemical structure of interest, have been studied for their phase equilibria in binary and ternary mixtures, offering insights into their potential uses in material science and as solvents in chemical processes (U. Domańska et al., 2012).

Enzyme Inhibition and Signal Transduction

Isoquinolinesulfonamides have been identified as novel inhibitors of cyclic nucleotide-dependent protein kinases, such as protein kinase C, which are crucial for understanding cellular signaling pathways and developing therapeutic agents (H. Hidaka et al., 1984).

Antimicrobial Studies

Studies on novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives have demonstrated their antimicrobial activity, showcasing the potential of sulfonamide derivatives in developing new antimicrobial agents (S. Vanparia et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is particularly reactive due to the presence of the cyclopropanecarbonyl group, it could potentially be hazardous .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-2-27-19-7-9-20(10-8-19)28(25,26)22-18-6-5-15-11-12-23(14-17(15)13-18)21(24)16-3-4-16/h5-10,13,16,22H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCYPLFCRALIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.